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molecular formula C20H10F2N2S2 B8788258 3,6-Difluoro-4,5-bisphenylthiophthalonitrile CAS No. 25579-67-3

3,6-Difluoro-4,5-bisphenylthiophthalonitrile

Cat. No. B8788258
M. Wt: 380.4 g/mol
InChI Key: DVKWVSFMYSGZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166025

Procedure details

In a four-neck flask having an inner volume of 200 ml, 19.6 g (98 m.mols) of 3,4,5,6 -tetrafluiorophthalonitrile, 21.6 g (196 m.mols) of thiophenol, 17.1 g (294 m.mols) of potassium fluoride (KF), and 100 ml of acetonitrile were placed and stirred at 50° C. for reaction for 12 hours. Then, the reaction mixture was cooled to room temperature. The yellow solid which formed consequently in the mixture was separated by filtration. The cake thus obtained was purified by washing first with methanol and then with hot water, to obtain 34.5 g of 3,6-difluoro-4,5-bisphenylthiophthalonitrile (yield: 92.5 mol % based on 3,4,5,6-tetrafluoronitrile).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F-:8].[K+].[C:10](#[N:12])[CH3:11]>>[F:8][C:3]1[C:2]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:1]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:6]([F:8])=[C:11]([C:10]#[N:12])[C:11]=1[C:10]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for reaction for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-neck flask having
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The yellow solid which formed consequently in the mixture
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
The cake thus obtained
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
by washing first with methanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C(C#N)=C(C(=C1SC1=CC=CC=C1)SC1=CC=CC=C1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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